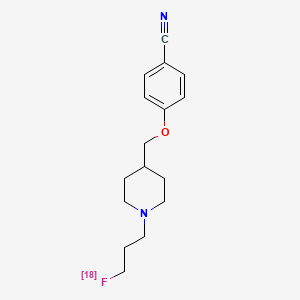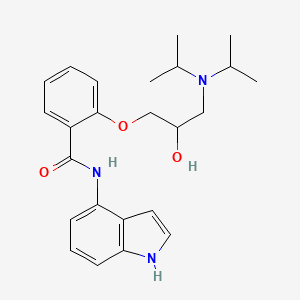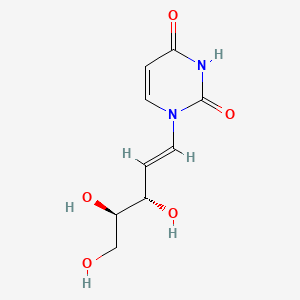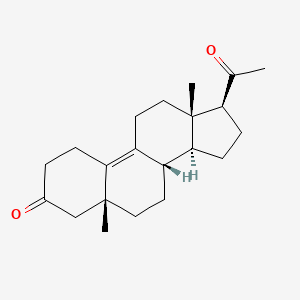
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, is a derivative of the pregnane class of steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. Common steps include:
Hydrogenation: Reduction of double bonds in the precursor.
Methylation: Introduction of the methyl group at the 5-beta position.
Oxidation: Formation of the ketone groups at positions 3 and 20.
Industrial Production Methods
Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated steroids, while reduction could produce alcohol derivatives.
Scientific Research Applications
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Used in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione involves interaction with steroid hormone receptors. It can modulate gene expression and influence various biological pathways. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
Testosterone: Another steroid hormone with different biological activities.
Corticosteroids: A class of steroid hormones with anti-inflammatory properties.
Uniqueness
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other steroids. Its methylation and specific double bond positions differentiate it from other compounds in the pregnane class.
Properties
CAS No. |
130917-92-9 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(5R,8S,13S,14S,17S)-17-acetyl-5,13-dimethyl-1,2,4,6,7,8,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-19-16-8-10-20(2)12-14(23)4-5-18(20)15(16)9-11-21(17,19)3/h16-17,19H,4-12H2,1-3H3/t16-,17-,19+,20-,21-/m1/s1 |
InChI Key |
FNFWRTXVYHHWIF-JBYOPCTKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C[C@]4(CC[C@@H]23)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3=C4CCC(=O)CC4(CCC23)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



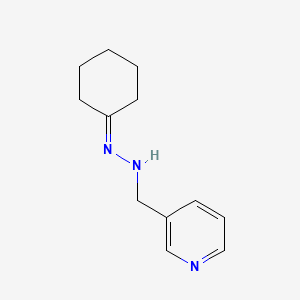
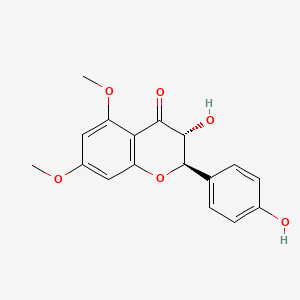
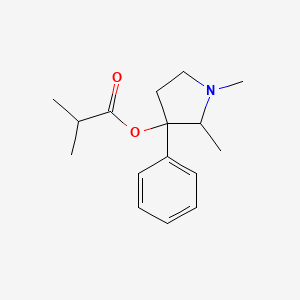
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)

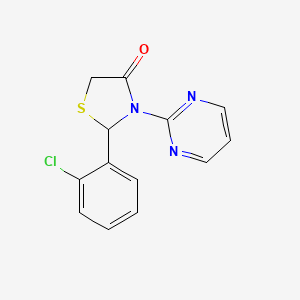
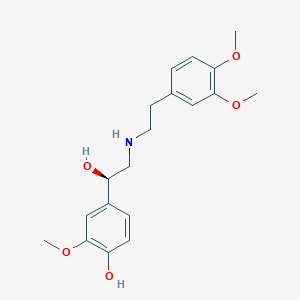
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
